Crocin, for microscopy

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

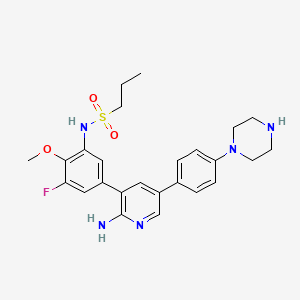

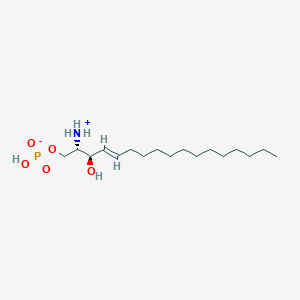

Crocin is a glycosylated apocarotenoid pigment predominantly found in saffron, derived from the red stigma of the Crocus sativus plant. It is known for its vibrant color and bioactive properties, making it a valuable compound in various fields, including microscopy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Traditional production of crocin involves extraction from crocin-producing plants. recent advancements have led to the development of microbial synthesis methods. By engineering the metabolic pathways of zeaxanthin, crocetin, and crocin in Escherichia coli strains, researchers have successfully established a microbial pathway for synthesizing crocin and its derivatives . This method employs glycerol as the primary carbon source and involves the overexpression of key enzymes such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase .

Industrial Production Methods: Industrial production of crocin typically involves the extraction from saffron, which requires a significant number of flowers and is influenced by environmental factors. The microbial synthesis method offers a more sustainable and efficient alternative, with substantial yields achieved through genetic modifications and enzyme overexpression .

Análisis De Reacciones Químicas

Types of Reactions: Crocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving crocin include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time.

Major Products Formed: The major products formed from the reactions involving crocin include its derivatives, such as crocetin and glycosylated forms of crocetin. These derivatives have distinct properties and applications in various fields .

Aplicaciones Científicas De Investigación

Crocin has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is used as a reference standard for detecting its presence in extracts using high-performance liquid chromatography . In biology and medicine, crocin is investigated for its antioxidant, anti-inflammatory, anticancer, and antidepressant qualities . It has shown protective effects against doxorubicin-induced nephrotoxicity in rats and has been tested for its antitumor effects and role in promoting autophagy and apoptosis in cervical cancer . Additionally, crocin is incorporated into functional foods to enhance their stability and nutritional value .

Mecanismo De Acción

The mechanism of action of crocin is complex and involves multiple pathways. It includes the inhibition of DNA and RNA synthesis, suppression of cell invasion and metastasis, targeting of cellular topoisomerase and microtubules, induction of apoptosis, suppression of telomerase activity, reduction of oxidative stress, and epigenetic effects . Crocin also modulates the VEGF/VEGFR2 signaling pathway, inhibiting angiogenesis and endothelial cell migration .

Comparación Con Compuestos Similares

Crocin is often compared with its aglycone, crocetin, another carotenoid isolated from saffron. Both compounds have similar bioactive properties, but crocetin has shown a higher ability to bind with VEGFR2 and is more effective in inhibiting angiogenesis . Other similar compounds include various glycosylated derivatives of crocetin, which differ in their glycosylation patterns and bioactive properties .

Conclusion

Crocin is a versatile compound with significant potential in various scientific research applications. Its unique bioactive properties, coupled with advancements in microbial synthesis methods, make it a valuable compound for further exploration and utilization in chemistry, biology, medicine, and industry.

Propiedades

Fórmula molecular |

C46H68O23 |

|---|---|

Peso molecular |

989.0 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10Z,12E,14Z)-2,6,11,15-tetramethyl-16-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]heptadeca-2,4,6,8,10,12,14,16-octaenoate |

InChI |

InChI=1S/C46H68O23/c1-21(12-8-14-23(3)25(5)18-62-43-40(59)36(55)32(51)28(67-43)19-63-44-38(57)34(53)30(49)26(16-47)65-44)10-6-7-11-22(2)13-9-15-24(4)42(61)69-46-41(60)37(56)33(52)29(68-46)20-64-45-39(58)35(54)31(50)27(17-48)66-45/h6-15,26-41,43-60H,5,16-20H2,1-4H3/b7-6+,12-8+,13-9+,21-10-,22-11+,23-14-,24-15+/t26-,27-,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,43-,44-,45-,46+/m1/s1 |

Clave InChI |

LUVDBMJRTUBHNX-RSXXRLSLSA-N |

SMILES isomérico |

C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(/C)\C(=C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

SMILES canónico |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=C)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)

![(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)

![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11936455.png)

![undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11936462.png)

![(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid](/img/structure/B11936501.png)

![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11936509.png)